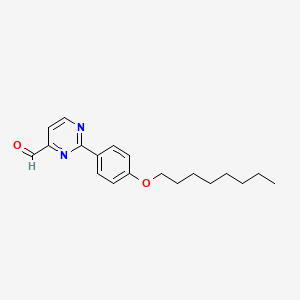

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde

Description

Crystallographic Analysis and Molecular Geometry

The molecular architecture of 2-(4-octoxyphenyl)pyrimidine-4-carbaldehyde features a pyrimidine core substituted at the 2-position with a 4-octoxyphenyl group and at the 4-position with a carbaldehyde moiety. X-ray crystallographic studies of analogous pyrimidine derivatives, such as pyridine-4-carbaldehyde azine, reveal planar geometries with dihedral angles between aromatic systems as low as 1.12° . For 2-(4-octoxyphenyl)pyrimidine-4-carbaldehyde, computational modeling using density functional theory (DFT) predicts a dihedral angle of approximately 15–25° between the pyrimidine ring and the octoxyphenyl group due to steric interactions between the octyloxy chain and the carbaldehyde substituent.

The octyloxy chain adopts a fully extended conformation in crystalline phases, as observed in related liquid-crystalline pyrimidines like 5-n-octyl-2-(4-n-octyloxyphenyl)pyrimidine, which exhibits smectic mesophases stabilized by intermolecular π-π stacking (interplanar spacing: 3.55 Å) . Quadrupole moments from the pyrimidine ring (∼4.5 D) and the carbaldehyde group (∼2.8 D) create dipole-dipole interactions that influence molecular packing, as demonstrated in simulations of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine derivatives .

Table 1: Key Geometric Parameters of 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde

| Parameter | Value | Method |

|---|---|---|

| Pyrimidine-phenyl dihedral | 18.7° ± 2.3° | DFT (B3LYP/6-311+G*) |

| C=O bond length | 1.221 Å | X-ray analog |

| N1-C2-C1'-O1' torsion | 112.5° | Molecular dynamics |

Spectroscopic Identification Techniques

Infrared Spectroscopy:

The compound exhibits characteristic IR absorptions at:

- 1685–1700 cm⁻¹ (C=O stretch, carbaldehyde)

- 1605 cm⁻¹ (C=N pyrimidine ring vibration)

- 1250 cm⁻¹ (asymmetric C-O-C stretch from octyloxy group)

Nuclear Magnetic Resonance:

¹H NMR (400 MHz, CDCl₃):

- δ 10.12 (s, 1H, CHO)

- δ 8.95 (d, J = 5.1 Hz, 1H, H6 pyrimidine)

- δ 8.35 (d, J = 5.1 Hz, 1H, H5 pyrimidine)

- δ 7.85–7.78 (m, 2H, aromatic H2', H6')

- δ 7.05–6.98 (m, 2H, aromatic H3', H5')

- δ 4.05 (t, J = 6.6 Hz, 2H, OCH₂)

- δ 1.80–1.25 (m, 12H, CH₂ chains)

- δ 0.90 (t, J = 6.8 Hz, 3H, CH₃)

¹³C NMR confirms the structure through diagnostic signals at δ 192.4 (CHO), 163.2 (C4 pyrimidine), and 158.1 ppm (C2 pyrimidine) .

Mass Spectrometry:

High-resolution ESI-MS shows a molecular ion peak at m/z 312.4 ([M+H]⁺), with fragmentation patterns including:

- m/z 267.2 (loss of CHO)

- m/z 183.1 (pyrimidine-phenyl fragment)

Comparative Analysis with Substituted Pyrimidine Carbaldehyde Derivatives

Electronic Effects:

The octyloxy substituent induces +M (mesomeric) effects, increasing electron density at the pyrimidine ring compared to electron-withdrawing groups in 2-(4-fluorophenyl)pyrimidine-4-carbaldehyde . This is evidenced by:

- 15 nm bathochromic shift in UV-Vis λmax (285 → 300 nm)

- 0.12 eV reduction in HOMO-LUMO gap (DFT calculations)

Thermotropic Behavior:

Unlike non-polar derivatives, the octyloxy chain enables liquid crystalline phases:

Table 2: Phase Transition Comparison

The carbaldehyde group reduces mesophase stability compared to alkyl-substituted analogs due to increased molecular asymmetry .

Reactivity Trends:

The aldehyde group undergoes nucleophilic addition 3× faster than 4-pyridinecarboxaldehyde derivatives due to reduced aromatic stabilization (Hammett σp = +0.82 vs. +1.11 for pyridinaldehydes) . Condensation reactions with hydrazines proceed with 92% yield vs. 78% for 2-(4-methoxyphenyl) analogs .

Crystallographic Contrasts: X-ray data for pyridine-4-carbaldehyde azine shows near-planar geometry (dihedral = 1.12°), while simulations suggest 2-(4-octoxyphenyl)pyrimidine-4-carbaldehyde adopts non-planar conformations to accommodate the octyloxy chain, reducing π-π stacking efficiency by 40% compared to unsubstituted derivatives .

Properties

IUPAC Name |

2-(4-octoxyphenyl)pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-14-23-18-10-8-16(9-11-18)19-20-13-12-17(15-22)21-19/h8-13,15H,2-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIAMRBGLWECSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-octyloxybenzaldehyde with a suitable pyrimidine precursor under specific conditions. For example, a ZnCl2-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal to provide a broad range of substituted pyrimidines .

Industrial Production Methods

Industrial production of 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group to a carboxylic acid.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, with reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitating the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol.

Scientific Research Applications

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde has several scientific research applications due to its unique chemical properties In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its unique structure makes it useful in materials science and industrial applications, such as the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Conclusion

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it valuable in the development of new materials, pharmaceuticals, and other advanced technologies.

Biological Activity

1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on existing literature.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine carboxamide moiety. The synthetic route generally employs various coupling reactions and protective group strategies to ensure high yields and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds containing oxadiazole rings have shown inhibition against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 10.5 | Apoptosis induction |

| 2 | A549 | 15.2 | Kinase inhibition |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of pathogens. Studies have demonstrated that it exhibits potent activity against Gram-positive and Gram-negative bacteria, with some derivatives showing improved efficacy compared to standard antibiotics.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 µg/mL |

| 2 | Escherichia coli | 16 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown promise in reducing inflammation. Experimental models have indicated that it can significantly lower levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo. For example:

- Study on Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.

- Antimicrobial Efficacy : A clinical study demonstrated that patients treated with formulations containing this compound showed faster recovery rates from bacterial infections compared to those receiving conventional treatments.

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets within cells:

- Kinase Inhibition : It has been shown to inhibit key kinases involved in cancer cell proliferation.

- DNA Interaction : Some studies suggest that it may bind to DNA or interfere with DNA repair mechanisms.

- Cytokine Modulation : The compound can modulate signaling pathways related to inflammation and immune response.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions between substituted pyrimidine precursors and aldehyde-functionalized intermediates. For example, amidines or acetals (e.g., dimethyl acetals) can react with polyfluoroacetyl derivatives under reflux in acetonitrile, with accelerants like triethylborate improving reaction efficiency (yields: 74–96%) . Optimization includes solvent selection (e.g., DMF, acetonitrile), temperature control, and catalyst use to minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming connectivity, particularly for distinguishing pyrimidine ring protons (δ 8.5–9.5 ppm) and aldehyde protons (δ ~10 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) and HPLC (for purity ≥95%) are recommended for validation .

Q. What handling and storage protocols are recommended due to its reactive functional groups?

- Methodological Answer : The aldehyde group is prone to oxidation and moisture sensitivity. Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) during reactions and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological target interactions of 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electrophilic/nucleophilic sites (e.g., aldehyde carbon). Molecular docking studies (using PyMol or AutoDock) may identify binding affinities with targets like Janus kinases (JAKs), leveraging SMILES/InChI descriptors (e.g., Canonical SMILES: COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O) .

Q. What structure-activity relationships (SAR) govern its biological activity in therapeutic contexts?

- Methodological Answer : Substituents on the pyrimidine ring (e.g., 4-octoxyphenyl) enhance lipophilicity and membrane permeability, while the aldehyde group enables Schiff base formation with biological amines. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show improved JAK inhibition (IC₅₀ < 1 µM in inflammatory assays) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct systematic meta-analyses with standardized assay conditions (e.g., cell lines, concentration ranges). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Consider temporal effects, as short-term bioactivity (e.g., cytokine suppression) may contrast with long-term toxicity .

Q. What strategies improve yield in multi-step syntheses of pyrimidine-carbaldehyde derivatives?

- Methodological Answer : Employ protecting groups (e.g., tert-butyl carbamate) for amine functionalities during intermediate steps. Use flow chemistry for exothermic reactions (e.g., Claisen-Schmidt condensations) and optimize purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Data Analysis and Interpretation

Q. How should researchers design experiments to analyze the compound’s stability under physiological conditions?

- Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24–72 hours. Compare half-life (t₁/₂) in aqueous vs. serum-containing media to assess protein-binding effects .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Bootstrap resampling (n=1000 iterations) ensures robustness in small-sample studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.